molecular formula C8H16N2O B1377569 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane CAS No. 1416323-30-2

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Cat. No. B1377569
M. Wt: 156.23 g/mol
InChI Key: DRYDNKGEQSVGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane, commonly referred to as AMPO, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble derivative of pyrrolidine, a five-membered heterocyclic organic compound. AMPO has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of New Heterocyclic Amino Acid Derivatives

  • Field : Organic Chemistry
  • Application : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
  • Results : The paper describes the synthesis of new heterocyclic amino acid derivatives .

properties

IUPAC Name

(3-pyrrolidin-1-yloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDNKGEQSVGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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